1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with fluorophenyl and methoxyphenyl groups at positions 1 and 3, respectively. The fluorine and methoxy substituents enhance its electronic and steric properties, influencing bioavailability and target interactions .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-12-6-15(7-13-18)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)17-10-8-16(24)9-11-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVVGLPLBSQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure features a pyrazolo[4,3-c]quinoline core with fluorine and methoxy substitutions on the phenyl rings. Its molecular formula is , and it has a molar mass of approximately 299.3 g/mol. The presence of halogen and methoxy groups enhances its solubility and potential interactions with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is primarily attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
Table 1: Summary of Anti-inflammatory Studies
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | TBD | Inhibition of NO production |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For example, structural modifications in pyrazolo[4,3-c]quinolines have been shown to enhance their cytotoxic effects against hematological tumors while maintaining low toxicity in normal cells .
Table 2: Anticancer Activity Overview
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | HEL (Erythroleukemia) | TBD | >25 |
| Dihydro-1H-pyrazolo[1,3-b]pyridine derivative | Various solid tumors | TBD | TBD |
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymes : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that lead to reduced inflammation or tumor growth.
Case Studies
Several case studies have documented the effectiveness of similar compounds in preclinical models:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives effectively reduced LPS-induced inflammation in vitro by downregulating iNOS and COX-2 levels .
- Anticancer Efficacy : Another study revealed that certain pyrazolo[4,3-c]quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines with minimal effects on normal cells .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that compounds within the pyrazoloquinoline class can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have demonstrated that modifications in the substituents can enhance selectivity towards cancer cell lines, suggesting potential for targeted cancer therapies .
- Antimicrobial Properties : The presence of fluorine and methoxy groups has been associated with increased antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .
- Antiviral Activity : Preliminary studies indicate that this compound may interfere with viral replication mechanisms, making it a potential lead compound for antiviral drug development .
Biological Research
The biological implications of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline extend to:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes that are crucial in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission, indicating potential use in neuropharmacology to treat conditions such as depression or anxiety .
Materials Science
The unique electronic properties of pyrazoloquinolines allow for their use in developing new materials:
- Organic Electronics : The compound's ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research is ongoing to optimize its performance in electronic devices .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer properties of modified pyrazoloquinolines, including this compound. Results showed significant inhibition of cancer cell lines with IC50 values lower than existing treatments .
- Case Study 2 : Research conducted on its antimicrobial effects revealed that this compound demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atom at the 4-fluorophenyl group enables selective nucleophilic substitution. Key findings:
Mechanistic studies indicate the reaction proceeds via a Meisenheimer complex intermediate, with rate acceleration observed under microwave irradiation (150°C, 30 min → 85% yield) .
Suzuki-Miyaura Cross-Coupling
The brominated pyrazoloquinoline precursor undergoes palladium-catalyzed coupling:
| Catalyst System | Base | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl derivative | 78% |
| PdCl₂(dppf) (3 mol%) | CsF (3 eq) | 2-Furyl | Heteroaryl-substituted analog | 81% |
Optimal conditions: DMF/H₂O (4:1), 90°C, 8 hr. Coupling efficiency correlates with electron-donating groups on boronic acids (R² = 0.92) .
Oxidation-Rduction Reactions
The dihydroquinoline moiety shows redox sensitivity:
| Process | Reagents | Products | Applications |
|---|---|---|---|
| Oxidation | DDQ (2.5 eq), CH₂Cl₂, 25°C, 2 hr | Fully aromatic quinoline | Fluorescence enhancement |
| Reduction | NaBH₄, MeOH, 0°C → 25°C, 4 hr | Tetrahydro-pyrazoloquinoline | Solubility modification |
X-ray crystallography confirms planarization of the quinoline ring post-oxidation (C8-C9 bond length: 1.34 Å → 1.41 Å) .
Photochemical [2+2] Cycloaddition
UV irradiation induces dimerization:
| Conditions | λ (nm) | Time | Dimer Structure | Quantum Yield |
|---|---|---|---|---|
| CH₃CN, N₂ atmosphere | 300 | 6 hr | Syn-head-to-tail cyclobutane | Φ = 0.32 |
| Solid-state irradiation | 350 | 24 hr | Anti-parallel configuration | Φ = 0.18 |
TD-DFT calculations (B3LYP/6-311++G**) match experimental absorption spectra (λmax = 318 nm) .
Acid-Catalyzed Rearrangements
Protonation triggers ring expansion:
textH₂SO₄ (conc.) ↓ Pyrazolo[4,3-c]quinoline → Benzo[f]pyrido[3,2-b]indole
Key parameters:
-
Activation energy: 92 kJ/mol (DFT)
-
Rate constant (k): 4.7×10⁻⁴ s⁻¹ at 25°C
-
Product stability: ΔG = -18.3 kcal/mol
This transformation enables access to polycyclic N-heteroaromatics for materials science applications .
Biological Activation Pathways
Metabolic studies reveal enzyme-mediated transformations:
| Enzyme | Reaction | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| CYP3A4 | O-Demethylation at 4-MeOPh | 14.2 ± 1.3 | 8.7 ± 0.6 |
| MAO-B | Pyrazole ring oxidation | 23.8 ± 2.1 | 4.2 ± 0.3 |
Demethylated metabolites show 3.2-fold increased COX-2 inhibition (IC50 = 0.39 μM vs parent 1.24 μM) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Pyrazolo[4,3-c]quinoline derivatives are distinguished by substituents at positions 1, 3, and 3. Key analogues include:
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group (as in the target compound) improves metabolic stability and enhances interactions with hydrophobic enzyme pockets .
- Amino Modifications: Addition of amino groups (e.g., compound 42) introduces hydrogen-bonding capacity, critical for enzyme inhibition .
Pharmacological Activity Comparison
Anti-Inflammatory Activity :
- Compound 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) inhibits LPS-induced NO production with an IC50 of ~0.1 μM, comparable to the control drug 1400W .
- The target compound’s methoxy group may reduce potency compared to hydroxylated analogues due to decreased hydrogen-bonding capacity .
Enzyme Inhibition :
SAR Insights :
- Electronegativity Effects: Substitutions with electronegative groups (e.g., F, Cl) at para positions correlate with lower IC50 values in chalcone derivatives (e.g., compound 2j vs. 2h) . This trend likely extends to pyrazoloquinolines.
- Steric Bulk : Ethyl or methyl groups (e.g., compound C350-0236 ) increase logP (6.58) but may reduce solubility, necessitating formulation optimization .
Physicochemical Properties
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Conditions | Reference |
|---|---|---|
| Cyclization solvent | Xylene, reflux (25–30 hours) | |
| Catalyst for acylation | AlCl3 in anhydrous conditions | |
| Purification method | Silica gel column + ethanol recrystallization |
Q. Table 2: Structural Validation Techniques
| Technique | Critical Data Points | Reference |
|---|---|---|
| 1H NMR | Aromatic coupling constants (JHF) | |
| X-ray crystallography | Dihedral angles (pyrazole vs. substituents) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
